

Navarixin in Clinical Trials: A Comparative Analysis of Dosing Regimens

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Compound of Interest		
Compound Name:	Navarixin	
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This guide provides a comprehensive comparison of clinical trial results for different dosing regimens of **Navarixin**, a potent and orally bioavailable antagonist of the C-X-C motif chemokine receptors 1 and 2 (CXCR1 and CXCR2). By inhibiting these receptors, **Navarixin** modulates inflammatory responses and the tumor microenvironment, making it a subject of investigation for various therapeutic areas, including oncology and chronic obstructive pulmonary disease (COPD).[1] This document summarizes key quantitative data, details experimental methodologies from pivotal trials, and visualizes the underlying signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key efficacy and safety data from a phase 2 clinical trial (NCT03473925) comparing two different doses of **Navarixin** in combination with pembrolizumab for the treatment of selected advanced solid tumors.[2][3][4]

Table 1: Objective Response Rate (ORR) in Advanced Solid Tumors



Tumor Type	Navarixin 30 mg + Pembrolizumab	Navarixin 100 mg + Pembrolizumab
Castration-Resistant Prostate Cancer (CRPC)	5.0%	5.0%
Microsatellite-Stable Colorectal Cancer (MSS CRC)	2.5%	0%
Non-Small-Cell Lung Cancer (NSCLC)	0%	0%
Overall	2/48 (4.2%)	1/48 (2.1%)

Data from a phase 2, randomized trial in patients with previously treated advanced or metastatic disease.[3]

Table 2: Key Safety and Tolerability Data



Adverse Event	Navarixin 30 mg + Pembrolizumab (n=48)	Navarixin 100 mg + Pembrolizumab (n=48)
Dose-Limiting Toxicities (DLTs)	2 (4%)	3 (6%)
Grade 4 Neutropenia (as a DLT)	1	1
Grade 3 Transaminase Elevation (as a DLT)	1	1
Grade 3 Hepatitis (as a DLT)	0	1
Grade 3 Pneumonitis (as a DLT)	0	1
Any Treatment-Related Adverse Events	32 (67%)	38 (79%)
Treatment Discontinuation due to Adverse Events	3 (6%)	4 (8%)
Maximal Reduction in Absolute Neutrophil Count (Cycle 1)	44.5% - 48.2%	44.5% - 48.2%
Maximal Reduction in Absolute Neutrophil Count (Cycle 2)	37.5% - 44.2%	37.5% - 44.2%

Data from a phase 2, randomized trial.

Experimental Protocols Phase 2 Study in Advanced Solid Tumors (NCT03473925)

This was an open-label, parallel-group, multicenter study.

Patient Population: Adults with previously treated advanced or metastatic castration-resistant
prostate cancer (CRPC), microsatellite-stable colorectal cancer (MSS CRC), or non–smallcell lung cancer (NSCLC) with a PD-L1 tumor proportion score ≥50%. All patients were
required to have measurable disease by RECIST v1.1 criteria.



- Treatment Regimen: Patients were randomized 1:1 to receive either Navarixin 30 mg or 100 mg orally once daily, in combination with pembrolizumab 200 mg administered intravenously every 3 weeks for up to 35 cycles.
- Efficacy Assessment: The primary endpoint was the investigator-assessed objective
 response rate (ORR) according to the Response Evaluation Criteria in Solid Tumors version
 1.1 (RECIST v1.1). Tumor assessments were conducted at baseline and then every 9 weeks
 for the first year and every 12 weeks thereafter.
- Safety Assessment: Safety and tolerability were assessed through the monitoring of adverse
 events, laboratory tests (including hematology and blood chemistry), and vital signs. Doselimiting toxicities were evaluated during the first cycle of treatment.
- Pharmacodynamic Assessment (Absolute Neutrophil Count): Blood samples for the assessment of Absolute Neutrophil Count (ANC) were collected at several time points to evaluate the pharmacodynamic effect of Navarixin. Collections occurred predose on day 1 of every cycle, and between 6 and 12 hours after dosing on days 1, 3, and 8 of cycle 1, and on day 1 of cycle 2. ANC was calculated by multiplying the total white blood cell (WBC) count by the percentage of neutrophils.

Dose-Range Finding Study in COPD (NCT01006616)

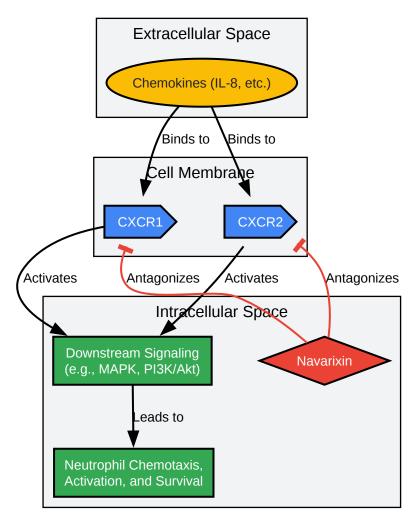
This was a 2-year, adaptive-design study.

- Patient Population: Patients aged >40 to <=75 years with a diagnosis of moderate to severe COPD for at least 2 years.
- Treatment Regimen: The study included a 26-week dose range-finding phase with three active Navarixin arms and one placebo arm.
- Efficacy Assessment: The primary hypothesis was that Navarixin would be superior to
 placebo in improving airflow, as measured by pre-bronchodilator FEV1. Other assessments
 included the 6-minute walk test and induced sputum analysis for inflammatory markers like
 IL-8, MPO, and neutrophil elastase.

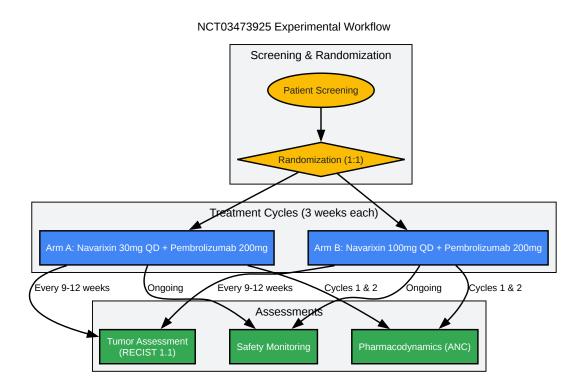
Visualizations



Navarixin Mechanism of Action







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